1,2-Diallylhydrazine dihydrochloride 1,2-Diallylhydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 26072-78-6
VCID: VC1687527
InChI: InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H
SMILES: C=CCNNCC=C.Cl.Cl
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol

1,2-Diallylhydrazine dihydrochloride

CAS No.: 26072-78-6

Cat. No.: VC1687527

Molecular Formula: C6H14Cl2N2

Molecular Weight: 185.09 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diallylhydrazine dihydrochloride - 26072-78-6

Specification

CAS No. 26072-78-6
Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
IUPAC Name 1,2-bis(prop-2-enyl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H
Standard InChI Key BHPSYESZOZTFCG-UHFFFAOYSA-N
SMILES C=CCNNCC=C.Cl.Cl
Canonical SMILES C=CCNNCC=C.Cl.Cl

Introduction

PropertyExpected ValueBasis for Prediction
AppearanceWhite crystalline solidBased on similar dialkylhydrazines
SolubilityWater solubleSimilar compounds are highly water soluble
HygroscopicityLikely extremely hygroscopicBased on 1,2-dimethylhydrazine dihydrochloride
StabilityRelatively stable as salt; unstable as free baseCommon property of hydrazine compounds
Melting/DecompositionLikely 150-350°C (with decomposition)Extrapolated from similar compounds

Synthesis Methods

Several methods have been developed for synthesizing 1,2-dialkylhydrazines, which could potentially be adapted for the synthesis of 1,2-diallylhydrazine dihydrochloride.

Reduction of Azines

A significant advancement in the synthesis of 1,2-dialkylhydrazines came through the reduction of azines with lithium aluminum hydride. This method has been reported to yield good results for various dialkylhydrazines . For 1,2-diallylhydrazine, this would involve:

  • Formation of the corresponding diallyl azine

  • Reduction with lithium aluminum hydride

  • Conversion to the dihydrochloride salt

This approach has been demonstrated to be more efficient than earlier methods, providing better yields and broader applicability across different alkyl groups .

Ionic Hydrogenation Method

A more recent and efficient synthetic approach involves the ionic hydrogenation of azines. As described by Perdicchia, this method offers several advantages:

  • Fast reaction times

  • Almost quantitative yields for most products

  • Good functional group tolerance

  • Operationally simple isolation and purification procedures

The reaction involves treating an azine with an amine borane complex in the presence of HCl gas, resulting in reduction to the corresponding hydrazine, which precipitates as the hydrochloride salt . This method would likely be applicable to the synthesis of 1,2-diallylhydrazine dihydrochloride, though specific yield and reaction conditions might need optimization due to the presence of unsaturated allyl groups.

Comparison of Synthetic Methods

Table 2: Comparison of Potential Synthesis Methods for 1,2-Diallylhydrazine Dihydrochloride

Analysis and Characterization

Characterization of 1,2-diallylhydrazine dihydrochloride would likely employ several analytical techniques common to similar compounds.

Spectroscopic Identification

Infrared spectroscopy would show characteristic N-H stretching bands and C=C stretching from the allyl groups. For reference, related compounds like 1,2-diacetylhydrazine show distinctive infrared absorption patterns that help in identification .

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for confirming the structure, with characteristic signals for:

  • Allyl CH₂ groups

  • Vinyl CH protons

  • NH protons (which may be exchangeable)

Physical Property Determination

Melting point determination would be crucial for purity assessment. Similar compounds like 1,2-diacetylhydrazine exhibit melting points in the range of 138-140°C , though the dihydrochloride salt of the diallyl derivative would likely have a different melting profile.

Toxicological Profile

Based on data for similar compounds, particularly 1,2-dimethylhydrazine dihydrochloride, several toxicological considerations can be projected for 1,2-diallylhydrazine dihydrochloride.

Reactivity and Chemical Behavior

Reactivity Patterns

As a dialkylhydrazine derivative, 1,2-diallylhydrazine dihydrochloride would likely function as a strong reducing agent . The presence of allyl groups would introduce additional reactivity at the carbon-carbon double bonds, potentially enabling further functionalization through reactions such as:

  • Epoxidation

  • Hydroboration

  • Cross-metathesis

  • Cycloaddition reactions

Oxidation to Azoalkanes

A particularly important reaction of 1,2-dialkylhydrazines is their oxidation to azoalkanes. This transformation has been reported to occur in high yields (over 90%) using mercuric oxide in water . For 1,2-diallylhydrazine, this would produce the corresponding diallylazoalkane, a potentially useful source of allyl radicals for further synthetic applications.

Applications and Research Relevance

Synthetic Utility

The potential applications of 1,2-diallylhydrazine dihydrochloride would likely center around its use as:

  • A precursor to diallylazoalkane for radical chemistry

  • A building block for more complex nitrogen-containing compounds

  • A reagent for introducing allyl groups in specialized transformations

Comparative Analysis with Related Compounds

Table 3: Comparison of 1,2-Diallylhydrazine with Other 1,2-Dialkylhydrazines

CompoundKey Structural FeaturesNotable PropertiesDistinctive ApplicationsReference
1,2-DimethylhydrazineSmall methyl groupsHighly toxic; strong reducing agentPrecursor to azomethane
1,2-DiethylhydrazineLinear ethyl chainsIntermediate reactivityPrecursor to azoethane
1,2-DiisopropylhydrazineBranched alkyl groupsSterically hinderedSource of isopropyl radicals
1,2-DibenzylhydrazineAromatic substituentsDifferent solubility profileSpecialized applications
1,2-DiallylhydrazineUnsaturated allyl groupsAdditional reactivity at C=C bondsPotential for dual functionalization-

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